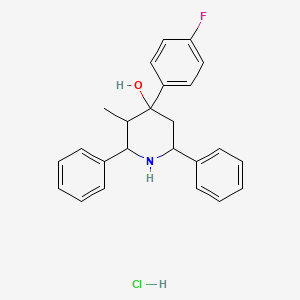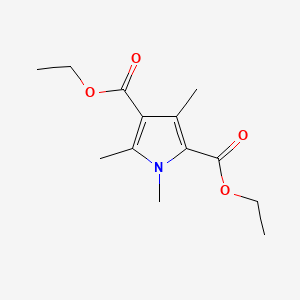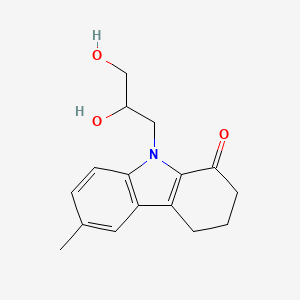
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene, also known as LY294002, is a commonly used inhibitor of phosphatidylinositol 3-kinase (PI3K). It has been extensively studied for its role in various cellular processes, including cell growth, proliferation, survival, and migration.
作用機序
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene acts as a competitive inhibitor of the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to a decrease in the downstream signaling pathway involving Akt and mTOR, which are important regulators of cell growth, proliferation, survival, and migration.
Biochemical and physiological effects:
This compound has been shown to have significant effects on cell growth, proliferation, survival, and migration. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has several advantages for lab experiments, including its high potency and specificity for PI3K inhibition. It has also been extensively studied in various cellular and disease models, making it a well-established tool for scientific research. However, this compound also has some limitations, including its low solubility in water and its potential off-target effects.
将来の方向性
There are several future directions for the study of 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have significant therapeutic potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another area of interest is the study of the downstream signaling pathways involving Akt and mTOR, which could provide new insights into the mechanisms of cell growth, proliferation, survival, and migration. Finally, the development of new drug delivery systems for this compound could improve its solubility and bioavailability, making it a more effective tool for scientific research and potential therapeutic use.
合成法
The synthesis of 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene involves several steps, including the condensation of 4-methoxybenzaldehyde with methyl vinyl ketone, followed by the reaction with 4-ethynylaniline in the presence of a palladium catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound, this compound. The overall yield of this synthesis method is around 10%.
科学的研究の応用
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has been extensively used in scientific research to study the role of PI3K in various cellular processes. It has been shown to inhibit the activity of PI3K in a dose-dependent manner, leading to a decrease in the downstream signaling pathway involving Akt and mTOR. This inhibition has been found to have significant effects on cell growth, proliferation, survival, and migration. This compound has also been used to study the role of PI3K in various disease states, including cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-4-(2-phenylethynyl)-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O2/c1-18-22(17-12-19-8-4-3-5-9-19)23-10-6-7-11-24(23)27-25(18)20-13-15-21(26-2)16-14-20/h3-11,13-16,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXJPUZTJTKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1C#CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)

![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)

![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)
![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)
